molecular formula C13H14F2O3 B1325943 Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate CAS No. 898753-24-7

Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

Cat. No. B1325943
CAS RN: 898753-24-7
M. Wt: 256.24 g/mol
InChI Key: WNJMYLHXLZZBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate” likely contains a 2,6-difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms . The “5-oxovalerate” part suggests the presence of a 5-carbon chain with a carbonyl group (C=O) and an ethyl group (C2H5) attached .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The carbonyl group might be reactive towards nucleophiles, and the aromatic ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .

Scientific Research Applications

Chemical Structure Analysis

  • The crystal structure of a derivative of ethyl 5-(2,6-difluorophenyl)-5-oxovalerate has been studied, revealing a rigid skeleton formed by 2-pyrazoline, cyclobutane, and 2-isoxazoline planar rings. This analysis provides insights into the molecular architecture of compounds with similar structures (Gelli et al., 1994).

Reactions with Hydrogen Peroxide

  • Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate reacts with hydrogen peroxide under acid conditions, forming ethyl 4,4-dihydroperoxyvalerate. This reaction is a part of the study on organic peroxides and their behavior under various conditions (Cubbon & Hewlett, 1968).

Molecular Hydrogen Bonding

  • A study of ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate, a compound structurally related to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, demonstrates hydrogen bonding leading to a three-dimensional framework structure. This highlights the compound's potential for forming complex molecular geometries (Costa et al., 2007).

Polymerization Catalyst

  • Titanium complexes containing 2,6-difluorophenyl, structurally similar to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, have been used as catalysts in ethylene polymerization. The study suggests potential applications in polymer production (Matsugi et al., 2002).

Spectroscopic and Diffractometric Study

  • Research involving compounds with difluorophenyl groups, similar to ethyl 5-(2,6-difluorophenyl)-5-oxovalerate, examines polymorphism through spectroscopic and diffractometric techniques. This work is crucial for understanding the structural variations in pharmaceutical compounds (Vogt et al., 2013).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be interesting to explore its reactivity, potential biological targets, and possible uses in medicinal chemistry .

properties

IUPAC Name

ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJMYLHXLZZBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645626
Record name Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate

CAS RN

898753-24-7
Record name Ethyl 2,6-difluoro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,6-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.